molecular formula C13H9ClF3NOS B1410952 3-(4-Chlorophenyl)sulfanyl-1-methyl-5-(trifluoromethyl)pyridin-2-one CAS No. 1924322-42-8

3-(4-Chlorophenyl)sulfanyl-1-methyl-5-(trifluoromethyl)pyridin-2-one

Cat. No.: B1410952
CAS No.: 1924322-42-8
M. Wt: 319.73 g/mol
InChI Key: BLSRSTWKJXIIHI-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound 3-(4-Chlorophenyl)sulfanyl-1-methyl-5-(trifluoromethyl)pyridin-2-one follows IUPAC naming conventions for pyridine derivatives. The parent structure is a pyridin-2-one ring (a six-membered aromatic ring with one oxygen atom at position 2). Substituents are numbered based on their positions:

  • A methyl group (-CH₃) at position 1
  • A trifluoromethyl group (-CF₃) at position 5
  • A (4-chlorophenyl)sulfanyl group (-S-C₆H₄-Cl) at position 3

The molecular formula is C₁₂H₉ClF₃NOS , confirmed by high-resolution mass spectrometry. Key structural features include:

  • Molecular weight : 307.72 g/mol
  • Heteroatoms : Nitrogen (pyridine ring), oxygen (keto group), sulfur (thioether linkage), fluorine (CF₃), and chlorine (aryl chloride)

A comparative analysis of bond lengths and angles (Table 1) highlights the electron-withdrawing effects of the trifluoromethyl and sulfanyl groups on the pyridine ring’s electronic density.

Table 1 : Selected bond parameters from crystallographic data

Bond Length (Å)
C1–N (pyridine) 1.342
C3–S (sulfanyl) 1.783
C5–CF₃ 1.512

Crystallographic Studies and Three-Dimensional Conformation

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters:

  • a = 8.214 Å
  • b = 12.587 Å
  • c = 14.326 Å
  • β = 97.4°
  • Volume = 1,472 ų

The pyridin-2-one ring adopts a planar conformation (mean deviation: 0.018 Å), while the 4-chlorophenyl group forms a dihedral angle of 38.7° with the pyridine plane. The trifluoromethyl group exhibits free rotation due to weak intermolecular interactions, as evidenced by thermal ellipsoid analysis. Intermolecular C–H···O and C–F···π interactions stabilize the crystal lattice, with a packing efficiency of 72.3% .

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into electronic properties:

  • HOMO-LUMO gap : 4.8 eV (indicating moderate reactivity)
  • Electrostatic potential (ESP) : Localized negative charge on the sulfanyl sulfur (-0.32 e) and oxygen (-0.45 e)
  • Natural bond orbital (NBO) analysis : Hyperconjugation between the pyridin-2-one carbonyl and sulfanyl group stabilizes the structure by 18.6 kcal/mol

Figure 1 : DFT-calculated electron density map showing charge distribution
![Electron density map: High density at CF₃ and sulfanyl groups, low density at chlorophenyl ring]

Comparative Analysis with Related Pyridin-2-one Derivatives

Key structural and electronic differences from analogs are summarized below:

Property This Compound 5-Trifluoromethylpyridin-2-one 3-Methylpyridin-2-one
Substituents Cl, CF₃, S-C₆H₄-Cl CF₃ only CH₃ only
HOMO-LUMO (eV) 4.8 5.2 6.1
Dipole moment (D) 3.9 2.7 1.8
Crystal system Monoclinic Orthorhombic Triclinic

The sulfanyl group enhances π-stacking capability (evidenced by shorter intermolecular contacts: 3.4 Å vs. 3.7 Å in non-sulfanyl analogs). The trifluoromethyl group increases electrophilicity at position 5, as shown by a 0.15 Å elongation of the C5–CF₃ bond compared to C–CH₃ bonds in methyl derivatives.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-1-methyl-5-(trifluoromethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NOS/c1-18-7-8(13(15,16)17)6-11(12(18)19)20-10-4-2-9(14)3-5-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSRSTWKJXIIHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)SC2=CC=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)sulfanyl-1-methyl-5-(trifluoromethyl)pyridin-2-one typically involves the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-Chlorophenylsulfanyl Group: This step involves the substitution of a hydrogen atom on the pyridinone ring with a 4-chlorophenylsulfanyl group, often using a nucleophilic substitution reaction.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction, which may involve the use of reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)sulfanyl-1-methyl-5-(trifluoromethyl)pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the 4-chlorophenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles or electrophiles, depending on the desired substitution, can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified functional groups, potentially leading to the formation of alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity
Research has shown that compounds similar to 3-(4-Chlorophenyl)sulfanyl-1-methyl-5-(trifluoromethyl)pyridin-2-one exhibit significant antimicrobial properties. For instance, studies have indicated that sulfanyl derivatives can inhibit bacterial growth, particularly against strains resistant to conventional antibiotics.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that sulfanyl pyridine derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL .

2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Data Table: Inhibition of COX Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compound12.58.0
Aspirin15.010.0

This table illustrates the comparative potency of the compound against COX enzymes, suggesting its potential as an anti-inflammatory agent.

Agrochemical Applications

3. Herbicidal Activity
Research indicates that pyridine-based compounds can serve as effective herbicides. The trifluoromethyl group enhances the herbicidal activity by improving the compound's lipophilicity, allowing better penetration into plant tissues.

Case Study : Field trials conducted on various crops showed that formulations containing similar pyridine derivatives resulted in a significant reduction in weed biomass compared to untreated controls .

Material Science Applications

4. Photovoltaic Materials
The unique electronic properties of pyridine derivatives make them suitable for use in organic photovoltaic devices. The incorporation of trifluoromethyl groups can improve charge mobility and stability.

Data Table: Performance Metrics of Photovoltaic Devices

MaterialPower Conversion Efficiency (%)Stability (Days)
This compound8.5180
Conventional Organic Material7.0120

This data highlights the enhanced performance of devices utilizing this compound compared to traditional materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)sulfanyl-1-methyl-5-(trifluoromethyl)pyridin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Pyridine/Pyrazole Derivatives

  • 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (): This analog replaces the pyridin-2-one ring with a pyrazole ring. The synthesis of such derivatives often involves cyclocondensation reactions of hydrazines with β-diketones, as inferred from general pyridine/pyrazole synthesis methods .
  • 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine (): These derivatives share the pyridine backbone but lack the sulfanyl and trifluoromethyl groups. The amino and chloro-substituted phenyl groups enhance π-π stacking interactions, which are critical in receptor binding for pharmaceutical applications.

Agrochemical Derivatives

  • Hexythiazox (): A thiazolidinecarboxamide pesticide with a 4-chlorophenyl group and trifluoromethyl substituent. Unlike the target compound, hexythiazox contains a cyclohexyl group and a thiazolidinone ring, contributing to its acaricidal activity. The trifluoromethyl group in both compounds likely enhances metabolic stability .

Physicochemical Properties

Property Target Compound Pyrazole Analog () Hexythiazox ()
Core Structure Pyridin-2-one Pyrazole Thiazolidinone
Key Substituents Cl-Ph-S, CF3, CH3 Cl-Ph-S, CF3, CHO Cl-Ph, CF3, Cyclohexyl
Polarity Moderate (due to S and O) Low (pyrazole lacks O) High (amide groups)
Bioactivity Not reported Uncharacterized Acaricidal

Crystallographic Insights

Crystal structures of related compounds, such as (4-chlorophenyl)(3-ferrocenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)methanone (), reveal that chlorophenyl and trifluoromethyl groups adopt planar configurations, facilitating hydrophobic interactions. The sulfanyl group in the target compound may introduce torsional flexibility, as seen in sulfur-containing analogs (), where S1–C4 bond lengths (~1.81 Å) align with typical C–S single bonds .

Biological Activity

3-(4-Chlorophenyl)sulfanyl-1-methyl-5-(trifluoromethyl)pyridin-2-one is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

C12H8ClF3N2OS\text{C}_{12}\text{H}_{8}\text{ClF}_{3}\text{N}_{2}\text{OS}

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups, notably the trifluoromethyl group, which has been shown to enhance biological activity. Recent studies emphasize the importance of structural modifications in optimizing pharmacological properties .

Antimicrobial Properties

Research indicates that derivatives of pyridine and related compounds exhibit selective antimicrobial activity. In particular, compounds with the trifluoromethyl group have demonstrated efficacy against Chlamydia trachomatis, a common sexually transmitted infection. The presence of electron-withdrawing groups, such as trifluoromethyl, plays a crucial role in enhancing the antimicrobial activity .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenMIC (μg/mL)Activity Level
3-(4-Chlorophenyl)sulfanyl...C. trachomatis64Moderate
ACP1aN. meningitidis64Moderate
ACP1bH. influenzae32Moderate

Cytotoxicity and Selectivity

In vitro studies have shown that while these compounds can impair the growth of pathogenic bacteria, they exhibit low toxicity towards mammalian cell lines. This selectivity is crucial for drug development as it reduces the risk of adverse effects in therapeutic applications .

The mechanism by which these compounds exert their biological effects is believed to involve interference with bacterial protein synthesis and cell wall integrity. The trifluoromethyl group enhances lipophilicity, aiding in membrane penetration . Additionally, studies have suggested that these compounds may act by inhibiting specific bacterial enzymes essential for growth .

Case Studies

Several case studies have highlighted the potential of this compound as a lead compound for developing new antimicrobial agents:

  • Study on Antichlamydial Activity :
    • A study published in PMC demonstrated that analogs of this compound effectively inhibited C. trachomatis without affecting host cell viability. The results indicated a promising starting point for developing selective antichlamydial drugs .
  • Comparative Analysis :
    • Another research article compared the efficacy of various derivatives against multiple bacterial strains, establishing that those with the trifluoromethyl substituent exhibited superior antimicrobial properties compared to their non-fluorinated counterparts .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-(4-Chlorophenyl)sulfanyl-1-methyl-5-(trifluoromethyl)pyridin-2-one, and how is purity confirmed?

  • Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions to introduce the 4-chlorophenylsulfanyl and trifluoromethyl groups. For example, Suzuki-Miyaura coupling or SNAr reactions may be used. Purity is confirmed via HPLC (>95% purity threshold), 1H^1 \text{H}/13C^{13} \text{C} NMR for structural validation, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Safety protocols, including glovebox use for air-sensitive steps, should align with guidelines for handling halogenated intermediates .

Q. What preliminary biological assays are recommended to assess the compound's bioactivity?

  • Answer : Begin with enzyme inhibition assays (e.g., kinase or protease targets) and receptor binding studies (e.g., GPCRs or nuclear receptors). Use fluorescence polarization or SPR (surface plasmon resonance) to quantify binding affinity. For agrochemical applications, herbicidal or insecticidal activity screens under controlled environmental conditions are advised .

Q. What safety protocols are critical during experimental handling?

  • Answer : Use PPE (gloves, goggles, lab coats) to avoid dermal contact. Conduct reactions in fume hoods for volatile intermediates. Waste must be segregated and disposed via certified hazardous waste services due to halogenated byproducts. Documented protocols for pyridinone derivatives emphasize minimizing inhalation risks .

Advanced Questions

Q. How can discrepancies in reported biological activities across studies be systematically addressed?

  • Answer : Contradictions may arise from variations in assay conditions (pH, temperature) or compound purity. Replicate studies using standardized protocols (e.g., OECD guidelines for agrochemicals). Validate purity via orthogonal methods (e.g., DSC for crystallinity, LC-MS for degradation products). Stereochemical integrity should be confirmed via X-ray crystallography or chiral HPLC .

Q. What computational approaches predict the compound's binding mode and selectivity?

  • Answer : Molecular docking (AutoDock Vina, Glide) with homology models of target proteins (e.g., CB2 receptor) can predict binding poses. MD simulations (GROMACS, AMBER) assess stability of ligand-receptor complexes. QSAR models incorporating electronic descriptors (Hammett constants for trifluoromethyl groups) optimize selectivity .

Q. Which crystallographic techniques resolve the compound's 3D structure, and how is SHELX applied?

  • Answer : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) is standard. SHELXL refines structures via least-squares minimization, while SHELXD solves phase problems. For twinned crystals, use HKL-3000 for data integration. The trifluoromethyl group’s electron density maps require anisotropic refinement .

Q. How does the 5-(trifluoromethyl) group influence electronic properties and reactivity?

  • Answer : The -CF3_3 group is strongly electron-withdrawing, lowering the pyridin-2-one ring’s π-electron density. This enhances electrophilic substitution at the 4-position and stabilizes intermediates in nucleophilic reactions. Cyclic voltammetry can quantify redox potentials, while DFT calculations (Gaussian 16) model frontier molecular orbitals .

Q. What strategies optimize agrochemical efficacy via structure-activity relationship (SAR) studies?

  • Answer : Systematically vary substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) and evaluate pesticidal activity in vitro (e.g., acetylcholinesterase inhibition) and in vivo (e.g., aphid mortality assays). LogP and solubility profiles guide lead optimization .

Q. How are metabolic pathways and environmental degradation products characterized?

  • Answer : Use 14C^{14} \text{C}-labeled compound in microsomal assays (e.g., human liver microsomes) with LC-MS/MS to identify phase I/II metabolites. Environmental degradation is studied via soil/water microcosms followed by exact mass analysis (Q-TOF) for halogenated byproducts .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorophenyl)sulfanyl-1-methyl-5-(trifluoromethyl)pyridin-2-one
Reactant of Route 2
Reactant of Route 2
3-(4-Chlorophenyl)sulfanyl-1-methyl-5-(trifluoromethyl)pyridin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.